molecular formula C12H16N2O B1487991 2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one CAS No. 1249700-38-6

2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one

Cat. No.: B1487991
CAS No.: 1249700-38-6
M. Wt: 204.27 g/mol
InChI Key: DYCNFDOQYWDRAY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one typically involves the reaction of 3-aminopyrrolidine with phenylacetone under controlled conditions. The reaction can be carried out in a solvent such as dichloromethane or ethanol, with a catalyst like acetic acid to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of efficiency and scalability. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The compound can be reduced to form a corresponding amine.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of 2-(3-nitro-pyrrolidin-1-yl)-1-phenylethan-1-one.

  • Reduction: Formation of 2-(3-amino-pyrrolidin-1-yl)-1-phenylethan-1-one.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one has found applications in various scientific fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.

  • Medicine: It has been investigated for its pharmacological properties, including its potential use in drug development.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2-(3-aminopyrrolidin-1-yl)-N-phenylacetamide

  • 2-(3-aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide

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Properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-6-7-14(8-11)9-12(15)10-4-2-1-3-5-10/h1-5,11H,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCNFDOQYWDRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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